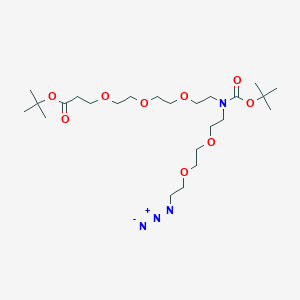

N-(Azido-PEG2)-N-Boc-PEG3-Boc

描述

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O9/c1-23(2,3)36-21(29)7-11-31-15-19-35-20-18-34-14-10-28(22(30)37-24(4,5)6)9-13-33-17-16-32-12-8-26-27-25/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULNOPFYPKAAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Azido-PEG-Boc Linker: A Versatile Scaffold in Advanced Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azido-PEG-Boc linker is a heterobifunctional chemical entity that has become an indispensable tool in modern drug development and bioconjugation. Its unique tripartite structure, comprising a bioorthogonal azide group, a flexible and biocompatible polyethylene glycol (PEG) spacer, and a selectively cleavable tert-butyloxycarbonyl (Boc)-protected amine, offers a powerful and versatile platform for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the core applications of azido-PEG-Boc linkers, detailed experimental protocols, and quantitative data to inform rational design in the development of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications and Functional Significance

The utility of the azido-PEG-Boc linker stems from the distinct functionalities of its three components:

-

Azide Group: This moiety serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for conjugating the linker to molecules bearing an alkyne group without affecting other functional groups within a complex biological molecule.[1][2]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain imparts several advantageous properties to the final conjugate. Its hydrophilicity can improve the solubility and reduce aggregation of hydrophobic payloads, a common challenge in drug development.[3][4] The flexibility and length of the PEG linker are critical for optimizing the spatial orientation between conjugated molecules, which is crucial for the efficacy of constructs like PROTACs.[5][6] Furthermore, PEGylation can enhance the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[3]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) allow for a sequential and controlled synthesis.[7][8] Once deprotected, the primary amine can be used for subsequent conjugation reactions, such as amide bond formation with a carboxylic acid.

These features make azido-PEG-Boc linkers central to the construction of:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The azido-PEG-Boc linker can be used to first attach the payload via the azide or deprotected amine, and then conjugate the entire linker-payload construct to the antibody.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The azido-PEG-Boc linker serves as the bridge between the target protein-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[6][9]

Quantitative Data on Linker Performance

The choice of linker, particularly its length, can significantly impact the efficacy and pharmacokinetic properties of the final bioconjugate. The following tables summarize quantitative data from various studies to guide linker selection.

Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

| Target Protein | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [6] |

| TBK1 | Alkyl/Ether | 21 | 3 nM | 96 | [6] |

| TBK1 | Alkyl/Ether | 29 | 292 nM | 76 | [6] |

| Estrogen Receptor α (ERα) | PEG | 9 | > 100 nM | < 20 | [5] |

| ERα | PEG | 12 | ~10 nM | ~80 | [5] |

| ERα | PEG | 16 | ~1 nM | > 95 | [5] |

| ERα | PEG | 19 | ~100 nM | ~50 | [5] |

| Cyclin-dependent kinase 9 (CDK9) | PEG | Varied | Length-dependent | Length-dependent | [5] |

Note: The specific DC50 and Dmax values are highly dependent on the target protein, ligands, E3 ligase, and cell line used.

Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and Pharmacokinetics

The in vitro cytotoxicity of an ADC is typically reported as the half-maximal inhibitory concentration (IC50). The pharmacokinetic profile is often assessed by the plasma half-life.

| Linker Length | Typical IC50 Range | General Trend | Reference |

| No PEG Linker | Variable | Can be highly potent but may have poor solubility. | [10] |

| Short PEG Linkers (e.g., PEG2, PEG3) | Lower (more potent) | High in vitro potency, provides sufficient hydrophilicity. | [10] |

| Long PEG Linkers (e.g., PEG8, PEG12) | Higher (less potent) | Reduced in vitro cytotoxicity. | [10][11] |

| ADC Construct | Linker Configuration | Mean Residence Time (h) | Clearance Rate | Reference |

| Trastuzumab-DM1 | Linear 24-unit PEG | Lower | Faster | [12] |

| Trastuzumab-DM1 | Pendant 2x 12-unit PEG | Higher | Slower | [12] |

Note: Actual IC50 and pharmacokinetic values are highly dependent on the specific antibody, payload, cell line, and animal model used.

Experimental Protocols

The following are detailed methodologies for key reactions involving azido-PEG-Boc linkers.

Boc Deprotection of Azido-PEG-Amine

This protocol describes the removal of the Boc protecting group to yield a primary amine.

Materials:

-

Boc-protected azido-PEG-amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ice bath

Procedure: [7]

-

Dissolve the Boc-protected azido-PEG-amine in DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3 times) to remove residual TFA.

-

For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected azido-PEG-amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized PEG linker and an alkyne-containing molecule.

Materials:

-

Azido-PEG-Boc linker

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Solvent (e.g., water, t-butanol, DMSO, or a mixture)

Procedure: [13]

-

Dissolve the alkyne-functionalized molecule and the azido-PEG-Boc linker in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 10 mM in DMSO).

-

Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition:

-

Copper ligand (to a final concentration of 0.1 mM)

-

CuSO₄ (to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 1 mM)

-

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Purify the product using an appropriate method, such as column chromatography or precipitation.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows where azido-PEG-Boc linkers are critically involved.

Caption: PROTAC-mediated protein degradation pathway.

Caption: ADC internalization and payload delivery pathway.

Caption: A representative experimental workflow for PROTAC synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-(Azido-PEG2)-N-Boc-PEG3-Amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for N-(Azido-PEG2)-N-Boc-PEG3-Amine, a heterobifunctional PEG linker of significant interest in bioconjugation and drug delivery. This guide provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis and application of this versatile molecule.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in the development of therapeutics and diagnostic agents to improve solubility, stability, and pharmacokinetic profiles. Branched PEG structures, such as the target molecule N-(Azido-PEG2)-N-Boc-PEG3-Amine, offer the advantage of introducing multiple functionalities in a defined spatial arrangement. This particular linker incorporates an azide group for click chemistry applications and a Boc-protected amine for subsequent conjugation following deprotection, making it a valuable tool for constructing complex bioconjugates.

The proposed synthesis is a multi-step process involving the preparation of two key PEGylated intermediates followed by their coupling to form the final branched product.

Proposed Synthesis Route

The synthesis of N-(Azido-PEG2)-N-Boc-PEG3-Amine can be achieved through a convergent strategy. This involves the independent synthesis of an azido-functionalized PEG amine (Azido-PEG2-amine) and a Boc-protected amino-PEG aldehyde (Boc-NH-PEG3-aldehyde). These two intermediates are then coupled via reductive amination to yield the final tertiary amine product.

Experimental Protocols

Synthesis of Key Intermediates

The synthesis of Azido-PEG2-amine starts from commercially available di-hydroxy-PEG2. The hydroxyl groups are first converted to a good leaving group, such as tosylate, followed by substitution with azide. A final partial reduction or selective amination of one azide group yields the desired mono-amine product.

Protocol:

-

Tosylation of di-hydroxy-PEG2: To a solution of di-hydroxy-PEG2 (1 equivalent) in dichloromethane (CH2Cl2), add triethylamine (2.2 equivalents) and cool to 0°C. Add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise and stir the reaction mixture at room temperature overnight. Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain di-tosylated PEG2.

-

Azidation of di-tosylated PEG2: Dissolve the di-tosylated PEG2 (1 equivalent) in dimethylformamide (DMF) and add sodium azide (3 equivalents). Heat the reaction mixture to 80°C and stir for 12 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield di-azido-PEG2.

-

Selective Reduction to Mono-amine: Dissolve the di-azido-PEG2 (1 equivalent) in tetrahydrofuran (THF). Add triphenylphosphine (1.1 equivalents) and stir at room temperature for 2 hours. Add water and continue stirring for another 6 hours. Extract the product with an appropriate organic solvent. Purify by column chromatography to isolate Azido-PEG2-amine.

Boc-NH-PEG3-aldehyde is synthesized from commercially available Boc-NH-PEG3-OH via oxidation.

Protocol:

-

Oxidation of Boc-NH-PEG3-OH: To a solution of Boc-NH-PEG3-OH (1 equivalent) in dry CH2Cl2, add Dess-Martin periodinane (1.5 equivalents). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with CH2Cl2, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Final Coupling: Reductive Amination

The final branched product is synthesized by the reductive amination of Boc-NH-PEG3-aldehyde with Azido-PEG2-amine.

Protocol:

-

Reductive Amination: Dissolve Azido-PEG2-amine (1 equivalent) and Boc-NH-PEG3-aldehyde (1.1 equivalents) in methanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture and continue stirring at room temperature overnight.

-

Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-(Azido-PEG2)-N-Boc-PEG3-Amine.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Azido-PEG2-amine

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Tosylation | HO-PEG2-OH | p-TsCl, Et3N | CH2Cl2 | 12 | RT | >95 |

| Azidation | Tos-O-PEG2-O-Tos | NaN3 | DMF | 12 | 80 | >90 |

| Reduction | N3-PEG2-N3 | PPh3, H2O | THF | 8 | RT | 50-70 |

Table 2: Synthesis of Boc-NH-PEG3-aldehyde

| Step | Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Oxidation | Boc-NH-PEG3-OH | Dess-Martin Periodinane | CH2Cl2 | 2-4 | RT | >90 (crude) |

Table 3: Final Reductive Amination

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Coupling | Azido-PEG2-amine, Boc-NH-PEG3-aldehyde | NaBH3CN, Acetic Acid | Methanol | 12-16 | RT | 60-80 |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of N-(Azido-PEG2)-N-Boc-PEG3-Amine. The proposed route, based on established chemical transformations, offers a reliable method for obtaining this valuable heterobifunctional linker. The provided protocols, data tables, and diagrams are intended to support researchers in the fields of medicinal chemistry, drug delivery, and materials science in their efforts to design and create novel bioconjugates and functionalized materials. Careful execution of the described steps and appropriate analytical characterization of intermediates and the final product are crucial for a successful outcome.

Navigating the Solubility Landscape of Branched Azido PEG Boc Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of branched, azido-functionalized, and Boc-protected polyethylene glycol (PEG) derivatives. As crucial components in bioconjugation, drug delivery, and the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs), understanding their solubility is paramount for successful formulation and application. This document provides a consolidated overview of their solubility in common solvents, outlines detailed experimental protocols for quantitative solubility determination, and presents visual workflows to elucidate key processes.

Core Concepts in Solubility

The solubility of branched azido PEG Boc derivatives is governed by a combination of factors inherent to their molecular structure. The polyethylene glycol backbone imparts hydrophilicity, promoting solubility in aqueous and polar organic solvents. The degree of polymerization (i.e., the length of the PEG chains) and the extent of branching significantly influence these interactions. Generally, increased PEG chain length enhances aqueous solubility.

The terminal functional groups also play a critical role. The azide (-N₃) group is a compact, polar moiety that can participate in "click chemistry" reactions. The tert-butyloxycarbonyl (Boc) protecting group is a bulky, nonpolar entity that provides stability to the amine functionality under various conditions but can be readily removed in an acidic environment. The interplay between the hydrophilic PEG chains and the characteristics of the azido and Boc groups dictates the overall solubility profile in a given solvent.

Qualitative Solubility of Branched Azido PEG Boc Derivatives

While precise quantitative solubility data for every specific branched azido PEG Boc derivative is not always publicly available, extensive information from manufacturers and the scientific literature provides a strong qualitative understanding. These compounds generally exhibit good solubility in a range of common laboratory solvents.

| Compound Type | Water | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| N-(Azido-PEGn)-N-Boc-PEGm-acid | ✓ | ✓ | ✓ | ✓ |

| N-(Azido-PEGn)-N-(PEGm-NH-Boc)-PEGk-acid | ✓ | ✓ | ✓ | ✓ |

| N-(Azido-PEGn)-N-Boc-PEGm-NHS ester | ✓ | ✓ | ✓ | ✓ |

| N-(NH-Boc-PEGn)-N-bis(PEGm-azide) | ✓ | ✓ | ✓ | ✓ |

| N-(Azido-PEGn)-N-Boc-PEGm-t-butyl ester | ✓ | ✓ | ✓ |

Note: The '✓' indicates general solubility. The exact quantitative solubility will depend on the specific PEG chain lengths (n, m, k), the overall molecular weight, and the ambient temperature. For instance, N-(Azido-PEG2)-N-Boc-PEG3-acid and N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid are reported to be soluble in water, DMSO, DCM, and DMF.[1][2] Similarly, trifunctional linkers like N-(NH-Boc-PEG4)-N-bis(PEG4-azide) also exhibit high aqueous solubility due to the PEG linkers.

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise concentrations, determining the quantitative solubility of a specific branched azido PEG Boc derivative is essential. Below are detailed methodologies for key experimental approaches.

Method 1: Gravimetric Analysis of Saturated Solutions

This is a fundamental and widely applicable method for determining solubility.

Objective: To determine the solubility of a branched azido PEG Boc derivative in a specific solvent at a controlled temperature.

Materials:

-

Branched azido PEG Boc derivative

-

Selected solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with tight-fitting caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Lyophilizer or vacuum oven

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the branched azido PEG Boc derivative to a pre-weighed vial.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed. For added certainty, the supernatant can be passed through a syringe filter.

-

-

Quantification of Dissolved Solute:

-

Transfer the clear supernatant to a pre-weighed container.

-

Remove the solvent under vacuum (e.g., using a lyophilizer for aqueous solutions or a vacuum oven for organic solvents) until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the container from the final weight.

-

Solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL or g/L).

-

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for quantifying dissolved compounds, especially when dealing with smaller quantities or complex mixtures.

Objective: To quantify the concentration of a branched azido PEG Boc derivative in a saturated solution using HPLC with a suitable detector.

Materials:

-

Saturated solution prepared as in Method 1.

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector, as PEG derivatives often lack a strong UV chromophore).

-

Appropriate HPLC column (e.g., size-exclusion chromatography (SEC) or reversed-phase).

-

Mobile phase compatible with the column and compound.

-

Volumetric flasks and pipettes for preparing standards.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the branched azido PEG Boc derivative of known concentrations in the solvent of interest.

-

-

Generation of Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare the saturated solution and separate the undissolved solid as described in Method 1.

-

Dilute the clear supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the factors influencing solubility.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precision and control of molecular assembly are paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][][3] Central to the strategic use of these linkers is the employment of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a cornerstone for the temporary masking of amine functionalities.[4][5] This technical guide provides a comprehensive overview of the role of the Boc protecting group in PEG linkers, detailing its applications, experimental protocols, and the underlying chemical principles that make it a versatile and powerful tool for researchers.

The Boc group is an acid-labile protecting group, meaning it can be readily removed under acidic conditions to reveal a primary amine.[6] This amine can then participate in subsequent conjugation reactions, allowing for the stepwise and controlled synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][7] The stability of the Boc group to a wide range of other reaction conditions provides the necessary orthogonality for multi-step synthetic strategies.[8]

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group in PEG linkers is to temporarily block the reactivity of a terminal amine. This allows for the selective reaction of other functional groups on the PEG linker or the molecule to which it is being attached.

Key characteristics of the Boc protecting group:

-

Acid-Labile: The Boc group is efficiently cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to generate a free amine.[4][9]

-

Stability: It is stable to a wide range of reaction conditions, including those used for amide bond formation and other common bioconjugation reactions.

-

Orthogonality: The differential stability of the Boc group compared to other protecting groups (e.g., Fmoc, which is base-labile) allows for selective deprotection and sequential conjugation steps.[8][10]

This strategic protection and deprotection are fundamental to the synthesis of well-defined bioconjugates.

Applications in Drug Development

Boc-protected PEG linkers are instrumental in several areas of advanced drug development, most notably in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers enhance the solubility and stability of the ADC and can influence its pharmacokinetic properties.[] The use of a Boc-protected PEG linker allows for the controlled attachment of the linker to either the antibody or the drug, followed by deprotection and conjugation to the second component. This ensures a more homogenous product with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][11] A PEG linker connects the E3 ligase ligand and the target protein ligand. Boc-protected PEG linkers are crucial for the stepwise synthesis of PROTACs, enabling the sequential coupling of the two ligands to the linker.[10]

Quantitative Data Summary

The choice of linker and protecting group strategy can significantly impact the efficacy and pharmacokinetic properties of a bioconjugate. The following table summarizes key quantitative data from studies utilizing PEG linkers, highlighting the influence of linker length and composition.

| Conjugate/System | Linker Characteristics | Key Quantitative Finding | Reference |

| Affibody-MMAE Conjugates | No PEG linker | IC50 (NCI-N87 cells): 4.94 nM; Half-life: 19.6 min | [12] |

| Affibody-MMAE Conjugates | 4 kDa PEG linker | IC50 (NCI-N87 cells): ~32 nM; Half-life: 81.9 min | [12] |

| Affibody-MMAE Conjugates | 10 kDa PEG linker | IC50 (NCI-N87 cells): ~111 nM; Half-life: 219.5 min | [12] |

| Trastuzumab-MMAE ADCs | Linear 24-unit PEG | Higher aggregation tendency | [13] |

| Trastuzumab-MMAE ADCs | Pendant 2x12-unit PEG | Slower clearance rates and improved stability | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-protected PEG linkers. The following are generalized protocols for key experimental procedures.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol describes the standard procedure for removing the Boc protecting group from a PEG linker to expose a primary amine.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Diethyl ether, cold

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Cool the solution to 0°C using an ice bath.[9]

-

Slowly add TFA to the desired final concentration (typically 20-50% v/v).[9] If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[9]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[9]

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).[9]

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

-

For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[9]

Protocol 2: Synthesis of a PROTAC using a Boc-Protected PEG Linker

This protocol outlines the general workflow for synthesizing a PROTAC molecule using a heterobifunctional Boc-protected PEG linker.[10]

Materials:

-

Boc-NH-PEG-acid linker

-

Protein of Interest (POI)-binding ligand with a suitable nucleophile (e.g., amine)

-

E3 ligase ligand with a suitable functional group for coupling

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

First Conjugation (Amide Bond Formation): a. Activate the carboxylic acid of the Boc-NH-PEG-acid linker by dissolving it in anhydrous DMF with DCC and NHS to form the NHS ester. b. In a separate flask, dissolve the POI-binding ligand in anhydrous DMF. c. Add the activated Boc-NH-PEG-NHS ester to the POI ligand solution, along with a non-nucleophilic base such as DIPEA. d. Stir the reaction at room temperature and monitor its progress by LC-MS. e. Once the reaction is complete, purify the resulting Boc-PEG-LigandA intermediate by flash column chromatography or preparative HPLC.[10]

-

Boc Deprotection: a. Dissolve the purified Boc-PEG-LigandA in DCM. b. Add TFA to a final concentration of 20-50% and stir at room temperature.[10] c. Monitor the deprotection by LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Second Conjugation: a. Activate the carboxylic acid of the E3 ligase ligand using DCC and NHS in anhydrous DMF. b. Dissolve the deprotected H2N-PEG-LigandA (as the TFA salt) in anhydrous DMF and add DIPEA to neutralize the salt. c. Add the activated E3 ligase ligand to the solution. d. Stir the reaction at room temperature and monitor by LC-MS. e. Purify the final PROTAC molecule by preparative HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Boc-protected PEG linkers.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Stepwise synthesis of a PROTAC molecule.

Caption: Logical workflow of PROTAC-mediated protein degradation.[5]

Troubleshooting Common Boc Deprotection Issues

Even with established protocols, challenges can arise during the Boc deprotection of PEG linkers.

| Issue | Potential Cause(s) | Troubleshooting Steps | Reference |

| Incomplete Deprotection | - Insufficient acid strength or concentration- Inadequate reaction time or temperature- Steric hindrance from the PEG chain- Poor solubility of the conjugate | - Increase TFA concentration (e.g., from 20% to 50%)- Extend reaction time and monitor progress- Consider a stronger acid system (e.g., 4M HCl in dioxane)- Ensure the solvent provides good solubility | [9] |

| Side Product Formation | - Acid-labile side chains on the conjugated molecule- Reaction of tert-butyl cations with nucleophilic residues (e.g., Trp, Met) | - Use scavengers like TIS to trap cations- Perform the reaction at a lower temperature- Consider a milder deprotection reagent if possible | [9][14] |

| Difficulty in Product Isolation | - The deprotected amine salt may be difficult to precipitate- Emulsion formation during aqueous workup | - Precipitate the product by adding a non-polar solvent like diethyl ether- Carefully perform aqueous workup with a basic solution to neutralize the acid | [9] |

Conclusion

The Boc protecting group is a vital component in the strategic design and synthesis of advanced bioconjugates utilizing PEG linkers. Its acid-lability, coupled with its stability under various other conditions, provides the necessary orthogonal handle for the controlled, stepwise construction of complex molecules like ADCs and PROTACs. A thorough understanding of the chemical principles of Boc protection and deprotection, along with optimized experimental protocols, is essential for researchers in the fields of chemistry, biology, and drug development to harness the full potential of this powerful synthetic tool. By carefully selecting linker chemistry and reaction conditions, scientists can continue to innovate and develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

N-(Azido-PEG2)-N-Boc-PEG3-Boc molecular weight and formula

An In-depth Technical Guide to N-(Azido-PEG)-N-Boc-PEG Linkers

This technical guide provides comprehensive information on a class of branched polyethylene glycol (PEG) linkers featuring an azide and a Boc-protected amine. These heterobifunctional linkers are valuable tools in bioconjugation, drug delivery, and various scientific research applications. While the specific compound "N-(Azido-PEG2)-N-Boc-PEG3-Boc" is not commonly listed, several closely related and commercially available derivatives with different terminal functional groups are widely used. This guide will focus on these relevant variants.

Molecular Formula and Weight

The molecular weight and formula of these PEG linkers vary based on the terminal functional group. The table below summarizes the data for common variants.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-(Azido-PEG2)-N-Boc-PEG3-acid | C20H38N4O9 | 478.5 | 2086689-01-0[1] |

| N-(Azido-PEG2)-N-Boc-PEG3-NHS ester | C24H41N5O11 | 575.6 | 2093153-85-4[2][3] |

| N-(Azido-PEG2)-N-Boc-PEG3-t-butyl ester | C24H46N4O9 | 534.65 | 2093153-07-0[4][5] |

Experimental Protocols

The utility of these linkers stems from their orthogonal reactive groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to a carboxyl-containing molecule. The azide group allows for conjugation to alkyne-containing molecules via "click chemistry."

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

-

N-(Azido-PEG2)-N-Boc-PEG3-linker derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected PEG linker in a minimal amount of DCM.

-

Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the deprotected amine-PEG-azide linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of the azide-functionalized PEG linker to an alkyne-containing molecule.

Materials:

-

Azide-functionalized PEG linker

-

Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Dissolve the azide-functionalized PEG linker and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of CuSO₄ and a copper ligand like TBTA.

-

Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE or mass spectrometry.

-

Purify the resulting conjugate using SEC or dialysis to remove unreacted components and the copper catalyst.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflow for the use of these bifunctional linkers in bioconjugation.

Caption: General workflow for using a heterobifunctional Azido-PEG-Boc linker.

The diagram above illustrates a typical three-step process. First, the Boc group is removed to expose a primary amine. This amine is then available for conjugation, often to a carboxylic acid on a target molecule using carbodiimide chemistry (e.g., EDC/NHS). Finally, the azide group can be specifically reacted with an alkyne-functionalized molecule via a copper-catalyzed "click" reaction to form the final conjugate. This orthogonal approach allows for the controlled and sequential assembly of complex biomolecules.

References

The Crucial Role of Heterobifunctional PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, the precise and stable linkage of biological molecules is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, offering a unique combination of properties that enhance the efficacy, safety, and pharmacokinetic profiles of novel drug modalities. This technical guide provides a comprehensive overview of the applications of these versatile linkers, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Concepts: The Power of Two Faces

Heterobifunctional PEG linkers are polymers of ethylene glycol with two distinct reactive functional groups at their termini.[1] This dual-reactivity allows for the sequential and controlled conjugation of two different molecules, a cornerstone of modern bioconjugate design.[2] The PEG component itself imparts several advantageous properties, including increased hydrophilicity, improved stability, and reduced immunogenicity of the final conjugate.[1] The ability to customize the length of the PEG chain provides precise control over the spatial separation of the conjugated molecules, a critical factor in optimizing biological activity.

The applications of heterobifunctional PEG linkers are vast and continue to expand. They are integral to the development of:

-

Antibody-Drug Conjugates (ADCs): These targeted therapies combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are pivotal in attaching the drug payload to the antibody, often influencing the drug-to-antibody ratio (DAR) and the overall stability of the ADC.[1]

-

PROteolysis TArgeting Chimeras (PROTACs): This emerging class of therapeutics utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. A heterobifunctional PEG linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the target's destruction.[3][4]

-

Peptide and Protein Therapeutics: PEGylation with heterobifunctional linkers can significantly extend the circulating half-life of peptide and protein drugs, protecting them from enzymatic degradation and renal clearance.[1]

-

Diagnostics and Imaging Agents: These linkers are used to attach imaging agents (like fluorescent dyes or radionuclides) or detection molecules to targeting moieties, enabling precise localization in diagnostic applications.

Quantitative Data at a Glance

The choice of a heterobifunctional PEG linker, particularly its length, can have a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies, illustrating these effects. It is important to note that these values are often context-dependent, varying with the specific molecules being conjugated and the experimental conditions.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Linker Length | Average DAR Achieved | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | Reference |

| No PEG (SMCC linker) | ~3.5 | 4.9 (NCI-N87 cells) | ~3-4 | [5][6] |

| PEG4 | Not specified | 31.9 (NCI-N87 cells) | ~10 | [5][6] |

| PEG8 | Not specified | Not specified | Slower clearance than shorter PEGs | [7] |

| PEG10 | Not specified | 111.3 (NCI-N87 cells) | ~45 | [5][6] |

| PEG12 | Not specified | Not specified | Slower clearance than shorter PEGs | [7] |

| PEG18 | Not specified | Not specified | Not specified | [8] |

| PEG24 | ~4 or ~8 | Not specified | Prolonged half-life | [9] |

Note: DAR (Drug-to-Antibody Ratio) and IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented is a synthesis from multiple sources to illustrate general trends.

Table 2: Influence of PEGylation on the Pharmacokinetics of Therapeutic Proteins

| Protein | PEG Molecular Weight (kDa) | Native Protein Half-life (hours) | PEGylated Protein Half-life (hours) | Fold Increase | Reference |

| rhG-CSF | Not specified | 1.8 | 7 | ~3.9 | [] |

| Asparaginase (human) | Not specified | 20 | 357 | ~17.9 | [] |

| Asparaginase (rabbit) | Not specified | 20 | 144 | ~7.2 | [] |

| rhTIMP-1 | 20 | 1.1 | 28 | ~25.5 | [9] |

| PEG Polymer | 6 | Not specified | 0.3 | - | [] |

| PEG Polymer | 50 | Not specified | 16.5 | - | [] |

Note: The extent of half-life extension is influenced by the size and structure (linear vs. branched) of the PEG, the number of PEG chains attached, and the specific protein.

Table 3: Comparative Performance of PROTACs with Different Linkers

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) |

| Alkyl | >1000 | <20 |

| PEG2 | 500 | 55 |

| PEG4 | 250 | 70 |

Note: Data is illustrative and compiled from various sources. DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) are cell-line dependent.[3]

Experimental Protocols: A Practical Guide

The successful application of heterobifunctional PEG linkers relies on robust and well-defined experimental procedures. This section provides detailed methodologies for common bioconjugation and characterization techniques.

Protocol 1: Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker

This two-step protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM cysteine)

Procedure:

-

Antibody Modification: a. Prepare a 10 mM stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature with gentle stirring. d. Remove the excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.

-

Conjugation with Thiol-containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. A 3-fold molar excess of the drug is often used. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 10 mM cysteine. b. Incubate for 15 minutes at room temperature.

-

Purification: a. Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug and other small molecules.

Protocol 2: Bioconjugation via Copper-Free Click Chemistry (DBCO-PEG-NHS Ester)

This protocol outlines the conjugation of an azide-containing molecule to a protein using a DBCO-functionalized PEG linker.

Materials:

-

Protein (in amine-free buffer, e.g., PBS, pH 7.4)

-

DBCO-PEG-NHS ester

-

Azide-functionalized molecule

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Activation with DBCO-PEG-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF. b. Add the NHS reagent to the protein solution at a 10- to 20-fold molar excess. c. Incubate for 30 minutes at room temperature or 2 hours on ice. d. Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes. e. Remove excess reagent by dialysis or using a desalting column.[11]

-

Click Reaction with Azide-functionalized Molecule: a. Prepare the azide-containing molecule in a compatible reaction buffer. b. Add the DBCO-activated protein to the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is often recommended. c. Incubate the reaction for 4-12 hours at room temperature. Incubation at 4°C may require longer reaction times.[11][12]

-

Purification: a. Purify the final conjugate using an appropriate chromatography method, such as SEC.

Protocol 3: Characterization of Bioconjugates

A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Purity Analysis

SEC-HPLC is used to separate the bioconjugate from aggregates and fragments.

-

System: HPLC system with a UV detector.

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Typically a phosphate buffer with added salt (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). For ADCs, which can be more hydrophobic, the addition of an organic modifier like isopropanol (e.g., 10%) may be necessary to reduce secondary interactions with the column.[13]

-

Detection: UV absorbance at 280 nm.

-

Analysis: The chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments.

B. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the drug-to-antibody ratio.

-

System: HPLC or UHPLC system with a UV detector.

-

Column: A HIC column (e.g., Protein-Pak Hi Res HIC).

-

Mobile Phase:

-

Buffer A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

-

Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

-

-

Procedure:

-

Equilibrate the column with a high concentration of Buffer A.

-

Inject the ADC sample.

-

Elute with a gradient of decreasing salt concentration (increasing percentage of Buffer B).

-

-

Analysis: Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later. The relative peak areas can be used to calculate the average DAR.[14][15]

C. MALDI-TOF Mass Spectrometry for Molecular Weight Determination

MALDI-TOF MS is a powerful technique to determine the molecular weight of the bioconjugate and confirm the degree of PEGylation.

-

Sample Preparation: a. Mix the purified bioconjugate sample with a suitable matrix solution (e.g., sinapinic acid for proteins). b. Spot the mixture onto a MALDI target plate and allow it to dry.[8]

-

Analysis: a. Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules. b. The resulting spectrum will show a peak corresponding to the molecular weight of the bioconjugate. The shift in molecular weight compared to the unconjugated biomolecule can be used to determine the number of attached PEG-linker-drug moieties.[16]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving heterobifunctional PEG linkers.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Heterobifunctional PEG linkers are a cornerstone of modern bioconjugation, enabling the creation of sophisticated therapeutics and diagnostics with enhanced properties. Their dual reactivity, combined with the beneficial characteristics of the PEG backbone, provides a versatile platform for researchers and drug developers. A thorough understanding of the interplay between linker chemistry, length, and the properties of the conjugated molecules, supported by robust experimental and analytical methodologies, is crucial for the successful development of next-generation bioconjugates. As our understanding of disease biology deepens, the rational design and application of these linkers will continue to drive innovation in targeted medicine.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. interchim.fr [interchim.fr]

- 13. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to Click Chemistry with PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry, with a specific focus on the application of Poly(ethylene glycol) (PEG) reagents. It details the core principles, key reaction types, experimental protocols, and quantitative data to facilitate the adoption of this powerful bioconjugation and drug development tool.

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are rapid, efficient, and highly specific.[] The core concept is to use a few reliable and high-yielding reactions to easily join molecular building blocks.[][2] These reactions are characterized by their modularity, high stereospecificity, and the generation of minimal and inoffensive byproducts.[2] A key feature of click chemistry, particularly for biological applications, is its bioorthogonality, meaning the reactions can proceed in complex biological environments without interfering with native biochemical processes.[][3]

The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a stable triazole ring.[3] This reaction has been refined into two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

The Role of PEG Reagents in Click Chemistry

Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible polymer widely used in the pharmaceutical and biotech industries.[6] The process of covalently attaching PEG chains to molecules, known as PEGylation, offers several advantages, including:

-

Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[7][8][9]

-

Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic drugs and biomolecules.[7][10]

-

Reduced Immunogenicity: PEG chains can shield epitopes on proteins and other biomolecules, reducing their immunogenic potential.[7][10]

-

Increased Stability: PEGylation can enhance the stability of drugs and biomolecules.[9]

The combination of click chemistry with PEG reagents provides a powerful and versatile platform for creating well-defined PEGylated bioconjugates.[10][11] PEG linkers functionalized with azide or alkyne groups are readily available and can be efficiently conjugated to biomolecules, nanoparticles, and small molecule drugs.[6][12][13] The introduction of a PEG spacer can also reduce steric hindrance and potentially increase reaction rates in click chemistry conjugations.[4][14]

Key Click Chemistry Reactions with PEG Reagents

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[][2] This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[15]

Mechanism: The Cu(I) catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition with the azide.[] The reaction is typically carried out in aqueous buffers, and a reducing agent like sodium ascorbate is often used to maintain copper in its active Cu(I) oxidation state.[15] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper catalyst and improve reaction efficiency.[8][16]

Advantages of CuAAC:

-

High reaction rates and yields.[16]

-

Excellent regioselectivity.[15]

-

Broad functional group tolerance.[]

Limitations of CuAAC:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst.[4][18] Instead, it utilizes the high ring strain of a cyclooctyne to react spontaneously with an azide.[4][19]

Mechanism: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the stable triazole linkage.[19][] Several cyclooctyne reagents have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most commonly used due to their high reactivity and stability.[6][21]

Advantages of SPAAC:

-

Biocompatible: The absence of a copper catalyst makes it ideal for use in living systems.[4][14]

-

High Selectivity: The azide and cyclooctyne groups react specifically with each other.[4][14]

-

Mild Reaction Conditions: Proceeds efficiently in aqueous buffers at physiological pH.[4]

Limitations of SPAAC:

-

Generally slower reaction rates compared to CuAAC.[22]

-

Cyclooctyne reagents can be less stable and more complex to synthesize.[]

Quantitative Data

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions involving PEG reagents.

Table 1: Reaction Kinetics of Click Chemistry Reactions

| Reaction Type | Reagents | Rate Constant (M⁻¹s⁻¹) | Notes |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Second-highest rate constant among click reactions.[23] |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | 0.18 - 1.22 | Rate is dependent on the specific cyclooctyne, buffer, and pH.[24] |

| IEDDA | Tetrazine + trans-cyclooctene (TCO) | 1 to 10⁶ | Fastest known click chemistry reaction.[23][25] |

Table 2: Typical Reaction Parameters for CuAAC with PEG Reagents

| Parameter | Recommended Range | Notes |

| Alkyne-PEG Substrate | 1 equivalent | The limiting reagent.[15] |

| Azide-functionalized Molecule | 1.1 - 1.5 equivalents | A slight excess of the azide is typically used.[15] |

| Copper(II) Sulfate | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor to the active Cu(I) catalyst.[15] |

| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I).[15] |

| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst.[15] |

| Reaction Time | 1 - 12 hours | Dependent on substrates and concentrations. |

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or DMF | Co-solvent can improve substrate solubility.[15] |

Table 3: Typical Reaction Parameters for SPAAC with PEG Reagents

| Parameter | Recommended Range | Notes |

| Azide-PEG Substrate | 1 equivalent | The limiting reagent. |

| Cyclooctyne-functionalized Molecule | 2 - 10 fold molar excess | A molar excess of the cyclooctyne reagent is often used.[4][26] |

| Reaction Time | 1 - 24 hours | Incubation times can vary.[4][26] |

| Temperature | 4°C to 37°C | Can be performed at room temperature or physiological temperature.[4][26] |

| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | Amine-free buffers are recommended.[4] |

| Co-solvent (optional) | DMSO (typically < 10% v/v) | To dissolve the cyclooctyne reagent.[4][26] |

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEG-Alkyne to an Azide-Modified Protein

This protocol provides a general procedure for conjugating a PEG-alkyne to a protein containing an azide functional group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Alkyne-PEG reagent.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water).[26]

-

Ligand stock solution (e.g., 50 mM TBTA in DMSO).[26]

-

Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared).[15]

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Degassing equipment (e.g., nitrogen or argon gas).

Procedure:

-

In a reaction vessel, dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 25-50 µM).[26]

-

Add the Alkyne-PEG reagent from a stock solution to achieve a final concentration of 1.1-1.5 equivalents relative to the protein.

-

If using a ligand, prepare a catalyst premix by combining the CuSO₄ and ligand solutions in a separate tube.[26] Let it stand for a few minutes.

-

Degas the protein solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[15]

-

Initiate the reaction by adding the catalyst premix (or CuSO₄ solution if no ligand is used) to the protein solution, followed by the freshly prepared sodium ascorbate solution.[15]

-

Gently mix the reaction and incubate at room temperature for 1-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE or LC-MS).

-

Once the reaction is complete, purify the PEGylated protein conjugate using a suitable method such as size exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a PEG-Azide to a DBCO-Modified Antibody

This protocol outlines a general procedure for conjugating a PEG-azide to an antibody functionalized with a DBCO group.

Materials:

-

DBCO-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4).[4]

-

Azido-PEG reagent.

-

Anhydrous DMSO.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Ensure the DBCO-functionalized antibody is purified and in the correct buffer. Determine the precise protein concentration.

-

Prepare a stock solution of the Azido-PEG reagent in anhydrous DMSO (e.g., 10 mM).

-

In a suitable reaction vessel, add the DBCO-functionalized antibody solution.

-

Add the Azido-PEG stock solution to the antibody solution to achieve the desired molar excess (a 2-4 fold molar excess is a good starting point).[4] The final concentration of DMSO should ideally be kept below 5% (v/v).[4]

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[4] Reaction times as short as 2 hours at room temperature have also been reported to be sufficient.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).

-

Purify the resulting PEGylated antibody conjugate using a method such as size exclusion chromatography to remove unreacted Azido-PEG and any other small molecules.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A typical experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) bioconjugation.

Caption: The logical relationship between click chemistry, PEG reagents, and their applications.

References

- 2. labinsights.nl [labinsights.nl]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labinsights.nl [labinsights.nl]

- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 10. What are the applications of click - chemistry modified Modification PEG? - Blog [shochem.com]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linear Click Chemistry PEGs [jenkemusa.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 21. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 22. What is the click chemistry? | AxisPharm [axispharm.com]

- 23. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

The Function of Branched PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][] The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5]

Among various linker types, polyethylene glycol (PEG) has become a mainstay in PROTAC design for its ability to improve solubility and provide tunable lengths.[6][7][8] While linear PEG linkers are prevalent, this guide focuses on the emerging role and unique functions of branched PEG linkers , exploring how their distinct architecture can address key challenges in PROTAC development and unlock new therapeutic possibilities.

Core Functions of Branched PEG Linkers

Branched PEG linkers are multi-arm polymers, featuring multiple PEG chains emanating from a central core.[][10] This architecture imparts several functional advantages over their linear counterparts.

1. Enhanced Physicochemical Properties:

-

Superior Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The globular, compact structure of branched PEGs provides a significant advantage by increasing the molecule's hydrophilicity and solubility, which is crucial for administration and bioavailability.[2][]

-

Improved Pharmacokinetics (PK): Branched PEGs have a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[][11] This increased size can prolong the PROTAC's circulation time in the bloodstream by reducing renal clearance, potentially leading to a more sustained degradation effect and improved in vivo efficacy.[]

2. Optimized Ternary Complex Formation: The primary role of a PROTAC is to induce a productive ternary complex between the POI and an E3 ligase.[5][7] The three-dimensional structure of a branched linker can offer unique advantages:

-

Conformational Control: Unlike the high degree of flexibility in long linear linkers, the defined architecture of a branched linker can reduce the entropic penalty of forming the ternary complex, potentially pre-organizing the ligands into a more favorable orientation for binding.

-

Access to Novel Binding Geometries: The multi-arm structure can help span challenging distances and angles between the POI and E3 ligase binding sites, facilitating the formation of stable ternary complexes that may not be achievable with simple linear linkers.

3. Potential for Multivalency and Multi-Specificity: The most innovative application of branched linkers is the creation of multi-functional PROTACs. By attaching different ligands to the various arms of the linker, researchers can design:

-

Dual-Target Degraders: A single PROTAC molecule can be engineered to degrade two different disease-causing proteins simultaneously. An elegant example involved a dual-degrader targeting MDM2 and GSPT1, where a PEG linker was threaded through a stapled peptide architecture to create a branched PROTAC with two independent arms, demonstrating sustained tumor regression in xenograft models.[] This approach is invaluable for tackling complex diseases driven by multiple pathways or for overcoming resistance mechanisms.

Quantitative Data Presentation

Optimizing linker design is essential for achieving potent protein degradation. The following tables summarize key quantitative data, first illustrating the established principle of optimizing linear PEG linker length, and second, providing a conceptual comparison between linear and branched PEG linkers.

Table 1: Impact of Linear PEG Linker Length on PROTAC Efficacy

This table summarizes data from a study on TANK-binding kinase 1 (TBK1)-targeting PROTACs, demonstrating that degradation efficiency is highly dependent on linker length.

| PROTAC Linker Composition | Linker Length (atoms) | TBK1 Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Reference |

| Alkyl/Ether | < 12 | No Degradation | N/A | [8] |

| Alkyl/Ether | 12 | Submicromolar | > 90% | [4] |

| Alkyl/Ether | 21 | 3 | 96% | [4] |

| Alkyl/Ether | 29 | 292 | 76% | [4] |

This data highlights the necessity of reaching a minimum linker length for activity and shows that an optimal length exists, beyond which potency can decrease.

Table 2: Conceptual Comparison of Linear vs. Branched PEG Linkers in PROTACs

| Property | Linear PEG Linker | Branched PEG Linker | Rationale & Key Advantages |

| Solubility | Good | Excellent | The compact, globular structure of branched PEGs enhances hydrophilicity.[] |

| Hydrodynamic Radius | Moderate | Large (for equivalent MW) | Increased size can reduce renal clearance and prolong in vivo half-life.[][11] |

| Conformational Flexibility | High | Moderately Constrained | Can reduce the entropic penalty upon ternary complex formation. |

| Potential for Multivalency | No | Yes | Multiple arms allow for the attachment of more than one POI or E3 ligand.[10][] |

| Synthetic Accessibility | High | Moderate to Low | Synthesis requires multi-step procedures involving a central core.[] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs.

Protocol 1: Representative Solid-Phase Synthesis of a PROTAC with a Branched Linker

This protocol outlines a modular approach for synthesizing a PROTAC library using a branched core, enabling the variation of ligands and linker arms. This method is adapted from solid-phase synthesis principles.[13]

-

Resin Preparation: Start with a rink amide resin. Attach a trifunctional core (e.g., tris(2-aminoethyl)amine) to the resin. Protect two of the three amine groups with an orthogonal protecting group (e.g., Boc).

-

First Arm Synthesis: Deprotect the remaining free amine and couple the first component: a PEG chain of desired length (e.g., PEG4) that is pre-functionalized with an azide group at the distal end.

-

E3 Ligase Ligand Attachment: Couple the E3 ligase ligand (e.g., pomalidomide) to the azide-PEG-resin via a click chemistry reaction (copper-catalyzed azide-alkyne cycloaddition) if the ligand has an alkyne handle, or through other suitable conjugation chemistry.

-

Second and Third Arm Synthesis (Optional for Branched Structure):

-

Selectively deprotect one of the Boc-protected amines on the core.

-

Couple a second PEG chain, this one functionalized with a handle for the POI ligand (e.g., a terminal carboxylic acid for amide coupling).

-

For a Y-shaped linker, the third amine can be capped. For a tri-valent linker, it can be used for another ligand.

-

-

POI Ligand Attachment: Couple the POI ligand (e.g., a kinase inhibitor with a free amine) to the second PEG arm via standard amide bond formation (e.g., using HATU/DIPEA).

-

Cleavage and Purification: Cleave the final PROTAC molecule from the solid support using trifluoroacetic acid (TFA). Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, high-purity branched PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard workflow to quantify the degradation of a target protein in a cellular context.[14]

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape the cell lysates and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal protein loading in the next step.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-